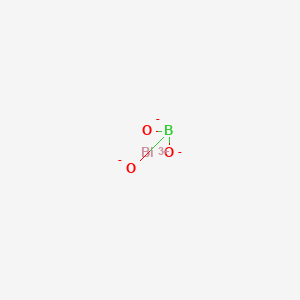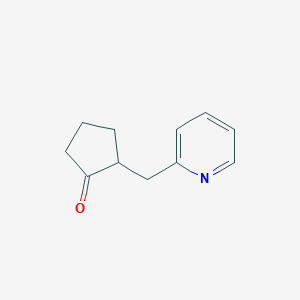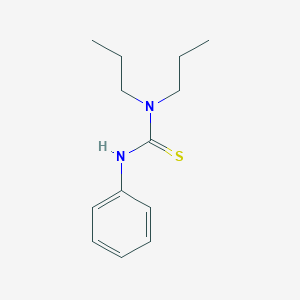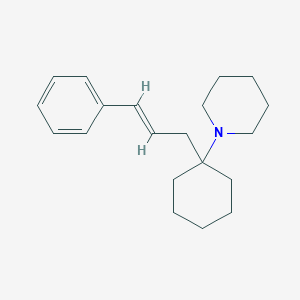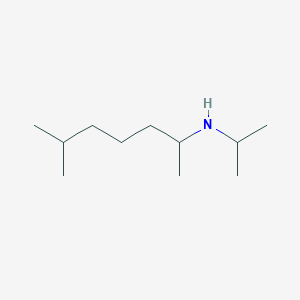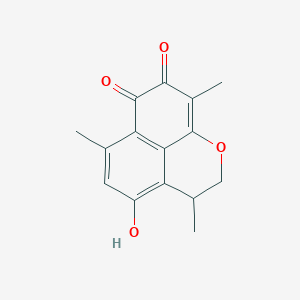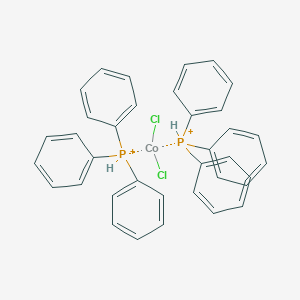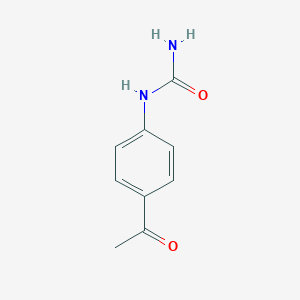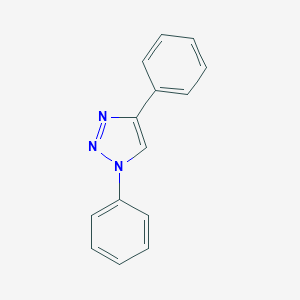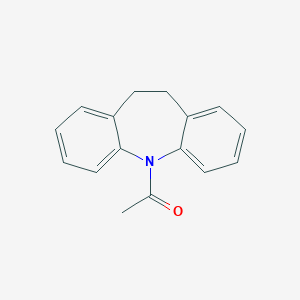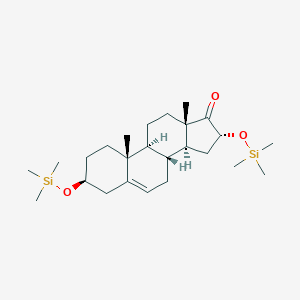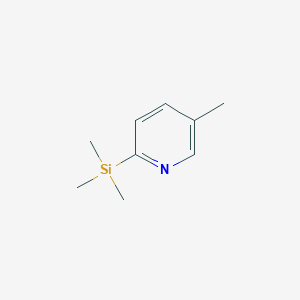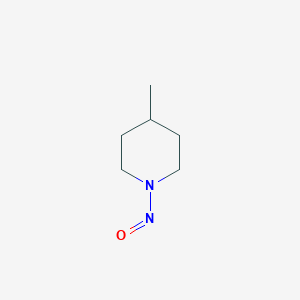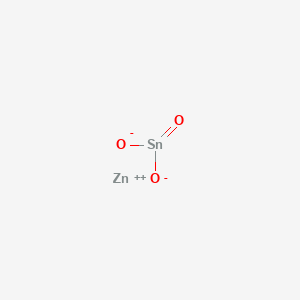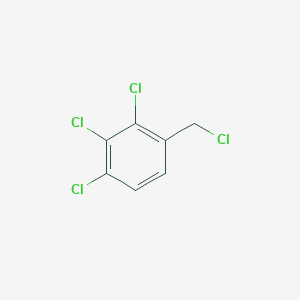
alpha,2,3,4-Tetrachlorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,2,3,4-tetrachlorotoluene (TCT) is a chlorinated organic compound that is widely used in various industrial processes. It is a colorless liquid that has a strong, sweet odor and is highly toxic. TCT is a persistent organic pollutant (POP) that can accumulate in the environment and cause serious health problems in humans and animals. In recent years, TCT has become a subject of scientific research due to its potential health risks and environmental impact.
Mecanismo De Acción
The mechanism of action of alpha,2,3,4-Tetrachlorotoluene is not well understood. It is believed that alpha,2,3,4-Tetrachlorotoluene can cause damage to cells and DNA, leading to the development of cancer. alpha,2,3,4-Tetrachlorotoluene may also interfere with the function of enzymes and other proteins, leading to organ damage and other health problems.
Efectos Bioquímicos Y Fisiológicos
Alpha,2,3,4-Tetrachlorotoluene exposure can have a range of biochemical and physiological effects. Studies have shown that alpha,2,3,4-Tetrachlorotoluene can cause oxidative stress, inflammation, and damage to cellular membranes. alpha,2,3,4-Tetrachlorotoluene exposure has also been linked to changes in gene expression and alterations in the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha,2,3,4-Tetrachlorotoluene is commonly used in laboratory experiments as a model compound for studying the toxicity of chlorinated organic compounds. It has several advantages, including its stability and ease of synthesis. However, alpha,2,3,4-Tetrachlorotoluene also has several limitations, including its high toxicity and potential for environmental contamination.
Direcciones Futuras
There are several future directions for research on alpha,2,3,4-Tetrachlorotoluene. One area of focus is the development of new methods for the detection and quantification of alpha,2,3,4-Tetrachlorotoluene in the environment. Another area of research is the development of new treatments for alpha,2,3,4-Tetrachlorotoluene exposure, including antioxidant therapies and gene therapies. Additionally, research is needed to better understand the mechanisms of alpha,2,3,4-Tetrachlorotoluene toxicity and to identify new targets for intervention. Finally, efforts to reduce alpha,2,3,4-Tetrachlorotoluene exposure and environmental contamination should continue, including the development of new regulations and best practices for industrial processes that use alpha,2,3,4-Tetrachlorotoluene.
Métodos De Síntesis
Alpha,2,3,4-Tetrachlorotoluene can be synthesized by the chlorination of toluene using chlorine gas. The reaction takes place in the presence of a catalyst such as iron or aluminum chloride. The process produces a mixture of isomers, including alpha,2,3,4-alpha,2,3,4-Tetrachlorotoluene and other chlorinated toluenes.
Aplicaciones Científicas De Investigación
Alpha,2,3,4-Tetrachlorotoluene has been the subject of extensive scientific research due to its potential health risks and environmental impact. Studies have shown that alpha,2,3,4-Tetrachlorotoluene exposure can cause a range of health problems, including liver damage, kidney damage, and cancer. alpha,2,3,4-Tetrachlorotoluene has also been found to be toxic to aquatic organisms, and can accumulate in the food chain.
Propiedades
Número CAS |
13911-02-9 |
|---|---|
Nombre del producto |
alpha,2,3,4-Tetrachlorotoluene |
Fórmula molecular |
C7H4Cl4 |
Peso molecular |
229.9 g/mol |
Nombre IUPAC |
1,2,3-trichloro-4-(chloromethyl)benzene |
InChI |
InChI=1S/C7H4Cl4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
Clave InChI |
ZZGCZMFHUSKZIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CCl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1CCl)Cl)Cl)Cl |
Otros números CAS |
13911-02-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



